1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a p-chlorophenyl group attached to a propyl chain, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride typically involves a multi-step process:
Condensation Reaction: Piperidine is reacted with 1,3-dihalogen propane in a water-soluble polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of an alkali compound to form N-(3-halide propyl)piperidine.
Salification: Finally, the product is reacted with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the p-chlorophenyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperidine derivatives.
Scientific Research Applications
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as narcolepsy.
Pharmacology: The compound is studied for its interactions with neurotransmitter systems and its potential as a central nervous system stimulant.
Chemical Biology: It is used as a tool compound to study the effects of piperidine derivatives on biological systems.
Industrial Applications: The compound may be used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride involves its interaction with histamine receptors in the brain. Specifically, it acts as an antagonist/inverse agonist at H3 receptors, leading to increased histamine synthesis and release . This, in turn, enhances communication between neurons in brain regions important for sleep and wakefulness, thereby exerting its therapeutic effects in conditions like narcolepsy .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A piperazine derivative with similar structural features but different pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative commonly found in combination with other stimulants.
Uniqueness
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride is unique due to its specific interaction with H3 receptors and its potential therapeutic applications in treating narcolepsy. Unlike other similar compounds, it has been granted orphan drug designation for this specific use .
Properties
CAS No. |
36057-85-9 |
---|---|
Molecular Formula |
C14H21Cl2N |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H20ClN.ClH/c1-2-14(16-10-4-3-5-11-16)12-6-8-13(15)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H |
InChI Key |
CAWROYXMDMFNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.